6-Deoxy-L-idose
Description
Contextualization within Rare Carbohydrate Chemistry
Rare carbohydrates, including 6-Deoxy-L-idose, are monosaccharides and their derivatives that are not abundantly found in nature. Their limited availability has historically hindered extensive research into their biological roles and potential applications. However, advancements in synthetic and enzymatic methodologies have made these compounds more accessible for investigation.
6-Deoxy-L-hexoses, a class to which 6-Deoxy-L-idose belongs, are crucial components of numerous biologically significant molecules, such as glycopeptides, antibiotics, and oligosaccharides. Current time information in Bangalore, IN. For instance, other 6-deoxy-L-sugars are found in the structures of potent anticancer agents and as integral parts of bacterial polysaccharides. Current time information in Bangalore, IN. The study of 6-Deoxy-L-idose is part of a broader effort to understand the structure-function relationships of these rare sugars and to harness their unique properties for various scientific applications. The synthesis of all eight stereoisomers of 6-deoxy-L-hexoses has been a significant achievement in carbohydrate chemistry, providing researchers with the tools to explore their diverse biological activities. researchgate.net
Significance in Glycoscience Research
Glycoscience, the study of the structure, function, and biology of carbohydrates (or glycans), has identified rare sugars like 6-Deoxy-L-idose as important players in a variety of biological phenomena. While L-sugars are generally less common in higher organisms, they are frequently found in the glycoconjugates of bacteria, making them of interest for the development of targeted therapeutics and vaccines. researchgate.netnih.gov
The significance of 6-Deoxy-L-idose in glycoscience research is multifaceted. It serves as a valuable building block for the synthesis of complex glycoconjugates, allowing researchers to create novel molecules with tailored properties. Current time information in Bangalore, IN. Furthermore, the incorporation of 6-Deoxy-L-idose into oligosaccharides can be used to probe and understand carbohydrate-protein interactions, which are fundamental to countless biological processes, including cell-cell recognition, signaling, and immune responses. The unique conformational properties of idose and its derivatives also make them intriguing subjects for studies on the three-dimensional structure of glycans and how this influences their biological activity. researchgate.netdiva-portal.org
Structure
3D Structure
Properties
Molecular Formula |
C6H12O5 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2R,3S,4R,5S)-2,3,4,5-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4-,5+,6+/m0/s1 |
InChI Key |
PNNNRSAQSRJVSB-UNTFVMJOSA-N |
Isomeric SMILES |
C[C@@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O |
Canonical SMILES |
CC(C(C(C(C=O)O)O)O)O |
Synonyms |
6-deoxy-idose 6-deoxy-L-idose |
Origin of Product |
United States |
Synthetic Methodologies for 6 Deoxy L Idose and Its Derivatives
Chemical Synthesis Approaches
Chemical synthesis provides a versatile platform for accessing 6-Deoxy-L-idose and its derivatives, enabling the production of quantities sufficient for biological and structural studies. These approaches are broadly categorized into total synthesis from precursor molecules and stereoselective transformations of existing sugar scaffolds.
Total Synthesis from Precursors
Total synthesis of 6-Deoxy-L-idose often commences from readily available and less expensive sugars, leveraging their inherent stereochemistry to construct the target molecule.
L-Rhamnose (6-deoxy-L-mannose) serves as a common and inexpensive starting material for the synthesis of various 6-deoxy-L-hexoses, including 6-Deoxy-L-idose. google.comwipo.int The structural difference between L-rhamnose and 6-Deoxy-L-idose lies in the stereochemistry at the C3 and C4 positions. google.com Therefore, synthetic strategies focus on the inversion of these specific chiral centers.
A general methodology involves the regioselective protection of the hydroxyl groups at C2, C3, and/or C4 of an L-rhamnose derivative. google.comwipo.int This is followed by triflation of the remaining free hydroxyl groups and subsequent nucleophilic displacement. google.com The inversion of stereochemistry is often achieved using a nitrite (B80452) anion (e.g., tetrabutylammonium (B224687) nitrite) or water-mediated inversion. google.comwipo.int One specific route to a 6-Deoxy-L-idose derivative involves the following key steps:
Regioselective 3-O-acetylation of a protected L-rhamnose triol. google.com
Regioselective 2-O-benzoylation of the resulting 2,4-diol. google.com
Triflation of the free 4-OH group. google.com
Nucleophilic displacement of the triflate to invert the C4 stereocenter. google.com
A subsequent inversion at the C3 position is also required to achieve the idose configuration. google.com
These transformations allow for the efficient conversion of L-rhamnose into stable thioglycoside building blocks of 6-Deoxy-L-idose, which are valuable for the synthesis of complex glycoconjugates. google.com
A practical synthetic route to 6-Deoxy-L-idose has been developed starting from the readily available 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. nih.govresearchgate.net This approach involves a series of key transformations to invert the stereochemistry at multiple centers of the glucose backbone to arrive at the L-ido configuration.
The key steps in this synthesis are:
Stereoselective hydrogenation of 6-deoxy-1,2:3,5-di-O-isopropylidene-α-D-xylo-hex-5-enofuranose. nih.govresearchgate.net
Regioselective protection of the 5-hydroxyl group of 6-deoxy-1,2-O-isopropylidene-β-L-idofuranose. nih.govresearchgate.net
Epimerization at the C-3 position of 6-deoxy-5-O-tert-butyldimethylsilyl-1,2-O-isopropylidene-β-L-idofuranose. nih.govresearchgate.net
This pathway provides a reliable method for obtaining 6-Deoxy-L-idose and its derivatives, such as L-acovenose. nih.gov Another strategy describes the preparation of L-idose derivatives from diacetone α-D-glucose through stereoselective coupling and chain elongation steps. researchgate.net
De novo synthesis offers an alternative to carbohydrate-based starting materials, building the sugar backbone from achiral precursors. An asymmetric, stereodivergent route has been developed for selected 6-deoxy-6-fluorohexoses, including a 6-deoxy-6-fluoro-L-idose analogue. beilstein-journals.org This approach utilized a fluorinated hexadienoate which underwent asymmetric dihydroxylation to introduce the required stereocenters. beilstein-journals.org While powerful, these methods can present challenges such as the synthesis of the starting materials and the control of regioselectivity during key steps. beilstein-journals.org Another de novo method developed by O'Doherty and coworkers utilizes an acyl furan, employing a Noyori reduction and Achmatowicz rearrangement as key steps to access 6-deoxy-L-sugars. google.com
Routes from D-Glucofuranose Derivatives
Stereoselective Transformations
The precise control of stereochemistry is paramount in carbohydrate synthesis. Stereoselective transformations, particularly those involving regioselective protection and nucleophilic displacement, are fundamental to the successful synthesis of 6-Deoxy-L-idose.
The synthesis of 6-Deoxy-L-idose from L-rhamnose heavily relies on the ability to selectively protect and deprotect the various hydroxyl groups on the sugar ring. google.comwipo.int This allows for the targeted modification of specific positions.
Commonly used protecting groups in these syntheses include:
Silyl ethers (e.g., Tert-Butyldimethylsilyl, Tert-Butyldiphenylsilyl)
Acyl groups (e.g., Benzoyl, Acetyl)
Benzyl ethers
Once the desired hydroxyl groups are protected, the remaining free hydroxyls can be converted into good leaving groups, typically triflates, by reaction with triflic anhydride. google.com The subsequent step is a nucleophilic substitution (S_N2) reaction, which proceeds with inversion of configuration at the reaction center. google.com This is the key step for converting the stereochemistry of the starting material (e.g., L-rhamnose) into that of the target molecule (6-Deoxy-L-idose). google.com
For instance, to achieve the necessary inversions at C3 and C4 of L-rhamnose to obtain 6-Deoxy-L-idose, a sequence of regioselective protection, triflation, and nucleophilic displacement is employed. google.com The choice of nucleophile and reaction conditions is critical for achieving high stereoselectivity and yield. google.com
Table 1: Summary of Synthetic Routes to 6-Deoxy-L-idose
| Starting Material | Key Transformations | Reference(s) |
|---|---|---|
| L-Rhamnose | Regioselective protection, triflation, nucleophilic displacement (inversion at C3 and C4) | google.com, wipo.int |
| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Stereoselective hydrogenation, regioselective protection, epimerization at C3 | , nih.gov, researchgate.net |
| Acyl furan | Noyori reduction, Achmatowicz rearrangement | google.com |
| Fluorinated hexadienoate | Asymmetric dihydroxylation | beilstein-journals.org |
Stereoselective Hydrogenation and Epimerization Protocols
Stereoselective hydrogenation and epimerization are cornerstone strategies in carbohydrate chemistry, allowing for the inversion of specific stereocenters to access rare sugar configurations from more abundant isomers.
A key transformation in the synthesis of 6-deoxy-L-idose involves the epimerization at the C-3 and C-4 positions of an L-rhamnose precursor. One documented approach begins with the regioselective 3-O-acetylation of a β-L-thiorhamnoside starting material, followed by 2-O-benzoylation. The remaining free hydroxyl group at C-4 is converted to a triflate, a good leaving group. Subsequent reaction with a nitrite anion source, such as tetrabutylammonium nitrite, facilitates an SN2 inversion at C-4. A final triflation at C-3 followed by another nitrite-mediated inversion yields the desired differentially protected 6-deoxy-L-idoside. google.com This multi-step sequence effectively transforms the rhamno-configuration into the ido-configuration.
Another strategy starts from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Key steps in this pathway include the stereoselective hydrogenation of a 6-deoxy-1,2:3,5-di-O-isopropylidene-α-D-xylo-hex-5-enofuranose intermediate. nih.gov This is followed by regioselective protection and a crucial epimerization at C-3 of a 6-deoxy-5-O-tert-butyldimethylsilyl-1,2-O-isopropylidene-β-L-idofuranose intermediate to furnish the target compound. nih.gov
Epimerization can also be achieved through oxidation-reduction sequences. The oxidation of a specific hydroxyl group to a ketone, followed by stereoselective reduction, can invert the stereocenter. The stereochemical outcome of the reduction of such 4-oxopyranosides can often be predicted using the Cram chelation model. researchgate.net Furthermore, photocatalyzed epimerization methods have been developed. For instance, anhydromannose can undergo sequential stereocenter inversions to yield anhydroidose, a derivative of idose. thieme-connect.com
| Starting Material | Key Reaction | Product | Yield | Reference |
| L-rhamnoside derivative | Triflation and nitrite anion-mediated inversion | Differentially protected 6-deoxy-L-idoside | 54% (over 2 steps) | google.com |
| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Stereoselective hydrogenation, Epimerization at C-3 | 6-Deoxy-L-idose | Not specified | nih.gov |
| Anhydromannose | Photocatalyzed sequential epimerization | Anhydroidose | 54% | thieme-connect.com |
Mitsunobu Inversions and Controlled Reductions
The Mitsunobu reaction is a powerful tool for achieving stereochemical inversion at secondary hydroxyl groups. This reaction has been employed in the synthesis of 6-deoxy-L-hexoses, although its application can sometimes be complicated by competing elimination reactions, particularly in substrates prone to forming unsaturated derivatives. researchgate.net Research by Bols and coworkers demonstrated the use of Mitsunobu inversions, alongside stereoselective reductions, to synthesize all eight stereoisomers of 6-deoxy-L-hexoses as their thioglycoside donors starting from L-rhamnose or L-fucose. google.comresearchgate.net
Controlled reductions of ketone intermediates are also vital. For example, a de novo synthesis of L-idose has been achieved starting from an achiral furyl ketone. mdpi.com This process utilizes a Noyori asymmetric hydrogenation to set the initial stereocenter, followed by an Achmatowicz rearrangement. The resulting pyran intermediate undergoes a series of reactions, including epoxidation and rearrangement, to ultimately yield L-idose with a 49% yield from a key tetraol intermediate. mdpi.com
| Method | Starting Material | Key Reagents | Significance | Reference |
| Mitsunobu Inversion | L-rhamnose/L-fucose derivatives | DEAD, PPh₃ | Inversion of stereocenters to access rare sugars | google.comresearchgate.net |
| Asymmetric Hydrogenation | Achiral furyl ketone | Chiral Ruthenium catalyst | De novo synthesis of L-idose | mdpi.com |
Asymmetric and Stereodivergent Fluorination Approaches
The synthesis of fluorinated carbohydrates is of great interest due to their potential as metabolic probes and therapeutic agents. A de novo asymmetric and stereodivergent strategy has been developed to access selected 6-deoxy-6-fluoro-hexoses, including the L-idose analogue. beilstein-journals.orgrsc.org
This approach begins with the conversion of methyl sorbate (B1223678) into its 6-fluoro analogue, methyl 6-fluoro-hexa-2E,4E-dienoate, via free radical bromination and subsequent nucleophilic fluorination. rsc.orgnih.gov The core of the strategy lies in the sequential asymmetric dihydroxylation (AD) of the two double bonds of this fluorinated diene. By carefully selecting the chiral ligands (derived from dihydroquinine or dihydroquinidine) for the osmium-catalyzed AD reactions, different stereoisomers can be selectively produced. beilstein-journals.orgrsc.org While the enantiomeric excesses achieved are generally high, the regioselectivity of the dihydroxylation can be moderate, yielding both 2,3- and 4,5-diol products. rsc.orgnih.gov A temporary persilylation strategy was developed to efficiently convert the dihydroxylation products into the final fluorosugars. rsc.orgrsc.org
Synthesis of Specific 6-Deoxy-L-idose Derivatives
The synthesis of derivatives of 6-deoxy-L-idose, such as thioglycosides, fluoro-analogues, and amino-sugars, is essential for their use in constructing more complex glycoconjugates and for biological studies.
Thioglycoside Donors and Building Blocks
Thioglycosides are valuable glycosyl donors in oligosaccharide synthesis due to their stability and the ability to be activated under specific conditions. Several methods have been reported for the synthesis of 6-deoxy-L-idose thioglycosides.
One prominent method involves the transformation of L-rhamnose, an inexpensive starting material, into all eight isomeric 6-deoxy-L-hexoses as stable thioglycoside building blocks. google.comacs.org The synthesis of the 6-deoxy-L-idose thioglycoside within this framework involves a sequence of regioselective protections and stereochemical inversions. google.com This approach makes these rare sugar building blocks readily accessible for use in stereoselective glycosylations. google.com
An alternative, innovative approach involves the direct C-H activation of the methyl group in 6-deoxy-L-hexoses. lookchem.com An iridium-catalyzed silylation of the C4-hydroxyl group is followed by an intramolecular C-H activation of the C-6 methyl group. Subsequent Fleming-Tamao oxidation and acetylation yield the desired per-acetylated L-hexose thioglycosides. This represents a general method for preparing all eight L-hexoses as their thioglycosyl donors, ready for glycosylation reactions. lookchem.com
| Method | Starting Material | Key Features | Product | Reference |
| Isomerization from L-Rhamnose | Phenyl 1-thio-β-L-rhamnopyranoside | Regioselective protections, triflate displacements, cascade inversions | Phenyl 1-thio-β-L-idopyranoside derivative | google.comacs.org |
| C-H Activation | 6-Deoxy-L-hexose thioglycoside | Iridium-catalyzed silylation and C-H activation, Fleming-Tamao oxidation | L-Hexose thioglycoside donor | lookchem.com |
6-Amino-6-deoxy-L-idopyranosides
The introduction of an amino group at the C-6 position of L-idose yields 6-amino-6-deoxy-L-idopyranosides, which are components of various bioactive compounds. A synthetic route to both the α- and β-anomers of methyl and isopropyl 6-amino-6-deoxy-L-idopyranosides has been established. oup.comresearchgate.net
The synthesis commences with the readily available 3-O-acetyl-1,2-O-isopropylidene-D-glucofuranose. oup.com This starting material is converted into a key intermediate, 5,6-anhydro-1,2-O-isopropylidene-L-idofuranose. The epoxide ring of this anhydro sugar is then opened with an azide (B81097) nucleophile to introduce the nitrogen functionality at C-6. Subsequent chemical manipulations, including deprotection and glycosylation, lead to the target 6-amino-6-deoxy-L-idopyranosides. oup.compismin.com The anomeric forms (α and β) of the final non-protected idopyranosides can be distinguished by their characteristic J1,2 proton coupling constants in NMR spectroscopy. oup.com Another approach involves using 6-azido-2,3,4-tri-O-benzyl-6-deoxy-α-L-idopyranosyl chloride as a glycosyl donor with 2-propanol to form the isopropyl glycosides. oup.com
5-Thio-L-idose Derivatives
The synthesis of 5-thio-L-idose derivatives represents a specialized area of carbohydrate chemistry. These compounds, where the ring oxygen is replaced by a sulfur atom, are of interest for their potential biological activities. tandfonline.com A common strategy for creating these thiosugars involves the chemical modification of readily available sugar precursors.
One documented approach involves the synthesis of 5-thio-L-fucose-containing oligosaccharides. nih.gov While not directly 6-deoxy-L-idose, the methodologies are relevant. For instance, a 3',4'-O-isopropylidene-2-azido-2-deoxylactoside derivative, prepared from lactose, can serve as a starting material. nih.gov Regio- and stereoselective 5-thio-L-fucosylation can then be achieved using a 5-thiofucosyl trichloroacetimidate (B1259523) donor. nih.gov Subsequent deprotection steps yield the final 5-thio-L-fucose-containing oligosaccharide. nih.gov
Another relevant synthesis is that of 5-thio-D-galactopyranose, which was synthesized from diacetone galactofuranose in a multi-step process. A key step in this synthesis was the conversion of a furanosyl 5,6-epoxide with an L-altrose configuration into the corresponding 5,6-thiirane D-galactose derivative, which was then hydrolyzed to the target compound. researchgate.net These strategies highlight the intricate chemical transformations required to introduce a sulfur atom into the sugar ring, providing a foundation for the synthesis of 5-thio-L-idose derivatives.
Nitro-sugar Derivatives and Intramolecular Cyclization Products
The synthesis of nitro-sugar derivatives of 6-deoxy-L-idose is a key step in producing various aminocyclitols and other complex carbohydrate structures. A foundational method for creating these compounds involves the reaction of a suitable sugar aldehyde with nitromethane (B149229). researchgate.netnih.gov
Specifically, the synthesis of 6-deoxy-3-O-methyl-6-nitro-L-idose has been reported. researchgate.net This process starts with the addition of nitromethane to 1,2-O-isopropylidene-3-O-methyl-α-L-xylo-pentodialdo-1,4-furanose. researchgate.net This reaction yields a mixture of 6-deoxy-1,2-O-isopropylidene-3-O-methyl-6-nitro-α-D-glucofuranose and its β-L-idofuranose counterpart. researchgate.net Subsequent removal of the isopropylidene protecting group provides a mixture of 6-deoxy-3-O-methyl-6-nitro-D-glucose and 6-deoxy-3-O-methyl-6-nitro-L-idose. researchgate.net
These nitro sugars can then undergo intramolecular cyclization, an internal Henry reaction, under alkaline conditions. cdnsciencepub.comcdnsciencepub.com The cyclization of 6-deoxy-3-O-methyl-6-nitro-L-idose has been shown to be faster than that of its D-glucose epimer. cdnsciencepub.com Under kinetically controlled conditions, this cyclization primarily yields the nitronate of optically active 1-deoxy-4-O-methyl-1-nitro-L-myo-inositol. cdnsciencepub.com This demonstrates a powerful method for converting linear nitro sugars into complex cyclic structures.
Enzymatic Synthesis Approaches
Enzymatic methods offer a highly specific and often more environmentally friendly alternative to chemical synthesis for producing rare sugars like 6-deoxy-L-idose. These approaches typically involve multi-enzyme cascades that can convert readily available starting materials into the desired product.
Biocatalytic Cascades from L-Fucose
L-fucose (6-deoxy-L-galactose), a relatively abundant rare sugar, serves as an excellent starting material for the enzymatic synthesis of 6-deoxy-L-idose. nih.govnovanet.ca This transformation is achieved through a series of sequential enzymatic reactions. nih.govnovanet.ca
Sequential Isomerization and Epimerization Pathways
A common pathway involves the initial isomerization of L-fucose to L-fuculose (6-deoxy-L-tagatose). nih.govnovanet.canih.gov This is followed by an epimerization step to produce 6-deoxy-L-sorbose. nih.govnovanet.canih.gov Finally, 6-deoxy-L-sorbose is isomerized to 6-deoxy-L-idose. nih.govnovanet.ca This sequential approach allows for the controlled conversion of L-fucose into the target molecule.
Production via 6-Deoxy-L-Sorbose Intermediates
As highlighted in the previous section, 6-deoxy-L-sorbose is a crucial intermediate in the enzymatic synthesis of 6-deoxy-L-idose from L-fucose. nih.govnovanet.ca The production of 6-deoxy-L-sorbose itself can be optimized through various enzymatic strategies. One such strategy involves a two-step enzymatic process starting from L-fucose. nih.govnih.gov
In the first step, the isomerization of L-fucose to L-fuculose, catalyzed by L-fucose isomerase (FucI), and the epimerization of L-fuculose to 6-deoxy-L-sorbose, catalyzed by D-tagatose 3-epimerase (DTE), are coupled with a targeted phosphorylation of 6-deoxy-L-sorbose by a fructose (B13574) kinase. nih.govnih.gov This phosphorylation drives the equilibrium towards the formation of 6-deoxy-L-sorbose 1-phosphate. nih.gov In the second step, the phosphate (B84403) group is removed by a phosphatase to yield 6-deoxy-L-sorbose with a high yield of 81% from L-fucose. nih.govnih.gov This highly efficient production of the 6-deoxy-L-sorbose intermediate is critical for the subsequent enzymatic conversion to 6-deoxy-L-idose. researchgate.net The isomerization of 6-deoxy-L-sorbose to 6-deoxy-L-idose can be catalyzed by an aldose isomerase. google.comgoogle.com
Optimization Strategies for Enzymatic Production Yields
The enzymatic synthesis of 6-deoxy-L-idose is a multi-step process that relies on the strategic application and optimization of various enzymes to achieve viable yields. Production typically starts from more accessible sugars, such as L-fucose or L-rhamnose, and proceeds through several intermediates. A significant challenge in these biocatalytic cascades is overcoming unfavorable reaction equilibria, which can severely limit the concentration of the desired product. Researchers have developed several key strategies to optimize production yields, focusing on both the synthesis of crucial precursors and the final conversion step to 6-deoxy-L-idose.
A primary route for the synthesis of 6-deoxy-L-idose involves the sequential enzymatic conversion of L-fucose. nih.gov This process includes the isomerization of L-fucose to L-fuculose, followed by the epimerization of L-fuculose to 6-deoxy-L-sorbose, which serves as the direct precursor to 6-deoxy-L-idose. nih.govnih.gov The final step is the isomerization of 6-deoxy-L-sorbose, catalyzed by D-glucose isomerase. nih.gov
Overcoming Equilibrium Limitations in Precursor Synthesis
One of the most effective strategies is the use of a phosphorylation-dephosphorylation cascade. This approach "pulls" the reaction sequence forward by converting the desired intermediate into a phosphorylated derivative, effectively removing it from the initial reaction equilibrium and driving the conversion of the starting material. In a highly efficient two-step method for producing 6-deoxy-L-sorbose from L-fucose, three enzymes are used in a one-pot reaction:
L-fucose isomerase (FucI): Catalyzes the initial isomerization of L-fucose to L-fuculose. nih.gov
D-tagatose 3-epimerase (DTE): Converts L-fuculose to 6-deoxy-L-sorbose. nih.gov
Fructose kinase (HK): Selectively phosphorylates 6-deoxy-L-sorbose at the C-1 position. nih.gov
This one-pot, multi-enzyme system dramatically shifts the equilibrium, leading to the accumulation of 6-deoxy-L-sorbose 1-phosphate. Following purification, the phosphate group is removed by a phosphatase, such as acid phosphatase (AphA), to yield pure 6-deoxy-L-sorbose. nih.gov This strategy has been shown to increase the yield of the precursor, 6-deoxy-L-sorbose, to as high as 81% from L-fucose. nih.gov A similar strategy applied to the synthesis of 6-deoxy-L-psicose from L-rhamnose also achieved an 81% yield, underscoring the power of this optimization technique. nih.govsci-hub.se
Table 1: Comparison of Production Strategies for Key 6-Deoxy-ketohexose Precursors
| Starting Material | Target Precursor | Method | Key Enzymes | Reported Yield | Reference |
| L-fucose | 6-deoxy-L-sorbose | Sequential Isomerization & Epimerization | L-fucose isomerase, D-tagatose 3-epimerase | 27% (with substrate reuse) | nih.govresearchgate.net |
| L-fucose | 6-deoxy-L-sorbose | One-Pot Phosphorylation Cascade | FucI, DTE, Fructose Kinase, Acid Phosphatase | 81% | nih.gov |
| L-rhamnose | 6-deoxy-L-psicose | Sequential Isomerization & Epimerization | L-rhamnose isomerase, D-tagatose 3-epimerase | 8.7% | sci-hub.se |
| L-rhamnose | 6-deoxy-L-psicose | One-Pot Phosphorylation Cascade | RhaI, DTE, Fructose Kinase, Acid Phosphatase | 81% | nih.govsci-hub.se |
Optimization of the Final Isomerization to 6-Deoxy-L-idose
Once a high concentration of the precursor, 6-deoxy-L-sorbose, is obtained, the final step is its isomerization to 6-deoxy-L-idose. The primary factor governing the yield of this reaction is the inherent equilibrium of the enzyme used.
Research has identified D-glucose isomerase (DGI) as an effective biocatalyst for this conversion. nih.govcore.ac.uk The reaction reaches an equilibrium with a product ratio of 73:27 for 6-deoxy-L-sorbose to 6-deoxy-L-idose. nih.govcore.ac.uk This equilibrium point fundamentally caps (B75204) the maximum achievable yield at 27% under standard conditions. Based on the amount of L-fucose used as the initial substrate in a sequential enzymatic process without the phosphorylation strategy, the final production yield of 6-deoxy-L-idose was 2.4%. nih.govcore.ac.uk
While the equilibrium is the main bottleneck, several strategies can be employed to optimize the reaction conditions to ensure this maximum theoretical yield is reached efficiently:
Reaction Conditions (pH and Temperature): The activity of isomerases is highly dependent on pH and temperature. tandfonline.com For instance, the optimal conditions for D-glucose isomerase from Streptomyces murinus when converting D-allulose to D-allose were found to be a pH of 8.0 and a temperature of 60°C. mdpi.com Optimizing these parameters for the specific isomerization of 6-deoxy-L-sorbose is crucial for maximizing reaction velocity and ensuring enzyme stability.
Metal Ion Cofactors: Many D-glucose isomerases are metalloenzymes that require divalent cations for their catalytic activity and structural integrity. The addition of cofactors such as magnesium (Mg²⁺) and cobalt (Co²⁺) has been shown to significantly enhance the activity of D-glucose isomerases. mdpi.com The selection and concentration of these metal ions are critical optimization parameters.
Table 2: Research Findings on the Enzymatic Synthesis of 6-Deoxy-L-idose
| Reaction Step | Starting Substrate | Product | Enzyme | Equilibrium Ratio (Substrate:Product) | Overall Yield (from L-fucose) | Reference |
| 1 | L-fucose | L-fuculose | D-arabinose isomerase | 88:12 | - | nih.gov |
| 2 | L-fuculose | 6-deoxy-L-sorbose | D-allulose 3-epimerase | 40:60 | - | nih.gov |
| 3 | 6-deoxy-L-sorbose | 6-Deoxy-L-idose | D-glucose isomerase | 73:27 | 2.4% | nih.govcore.ac.uk |
Structural Constituent of Complex Glycoconjugates
Beyond its role in diterpene glycosides, 6-Deoxy-L-idose is also found as a structural component of more complex glycoconjugates. google.com Glycoconjugates are biologically important molecules where carbohydrates are linked to proteins or lipids. The presence of rare sugars like 6-deoxy-L-idose within these structures can be critical for their biological function.
For instance, 6-deoxy-L-sugars, a category that includes 6-deoxy-L-idose, are key components of various biologically significant glycopeptides, antibiotics, and oligosaccharides. google.com The specific stereochemistry of these sugars is often crucial for the molecular recognition events they mediate. The synthesis of thioglycoside building blocks of rare sugars like 6-deoxy-L-idose is an important step in the chemical synthesis of these complex glycoconjugates, enabling further research into their biological roles. google.com
While L-fucose (6-deoxy-L-galactose) and L-rhamnose (6-deoxy-L-mannose) are well-known 6-deoxyhexoses found in bacterial and animal glycoconjugates, the occurrence of other isomers like 6-deoxy-L-idose is less common but significant. nih.gov The biosynthesis of these sugars often involves a series of enzymatic reactions, including dehydration and epimerization, to create the final L-conformation from a D-sugar precursor. nih.gov The incorporation of these sugars into glycoconjugates is then carried out by specific glycosyltransferases. nih.gov
Sialic acids, a family of nine-carbon acidic monosaccharides, are also important components of glycoconjugates, typically found at the terminal positions of glycan chains. wikipedia.org They are involved in a wide range of biological processes, and their biosynthesis is a complex pathway occurring in the cytosol and nucleus of animal cells. wikipedia.orgnih.gov While distinct from 6-deoxy-L-idose, the study of sialic acid-containing glycoconjugates provides a broader context for understanding the importance of specific sugar residues in the function of these complex biomolecules. wikipedia.orgmdpi.com
Incorporation into Heparan Sulfate (B86663) Proteoglycan Mimetics as Sulfated L-Idose Residues
Heparan sulfate proteoglycans (HSPGs) are proteins decorated with long, linear polysaccharide chains called heparan sulfate (HS). rsc.org These molecules are found on the cell surface and in the extracellular matrix, where they play crucial roles in regulating a vast array of biological processes by interacting with numerous proteins. rsc.orgnih.gov The functional diversity of HS is largely due to the specific arrangement of sulfated sugar residues and the presence of L-iduronic acid (IdoA), a C5 epimer of D-glucuronic acid. nih.govwikipedia.org
The unique conformational flexibility of IdoA is critical for many HS-protein interactions. rsc.org This has spurred interest in synthesizing HS mimetics, which are synthetic molecules designed to replicate the structure and function of natural HS for therapeutic purposes. nih.gov In this context, researchers have explored the incorporation of sulfated L-idose residues, an isomer of IdoA, into these mimetics. rsc.org
Recent studies have focused on synthesizing HS proteoglycan mimetics containing either IdoA or sulfated L-idose to compare their biological activities. rsc.orgrsc.org One study reported the synthesis of hexasaccharides with either IdoA or 6-O-sulfated L-idose. rsc.org When these were incorporated into a neoproteoglycan backbone, the mimetic containing native IdoA was displayed on the cell surface, while the mimetic with sulfated L-idose was rapidly internalized by cells. rsc.orgrsc.org This suggests that while structurally similar, the two sugars lead to different cellular fates, highlighting the critical role of the uronic acid structure in HSPG function. rsc.org
Natural Occurrence of 6 Deoxy L Idose
The natural abundance of 6-Deoxy-L-idose is extremely limited, which is a primary reason for the focus on its synthesis. However, it has been identified as a constituent of at least one natural product. Specifically, 6-Deoxy-L-idose is found in a diterpene glycoside isolated from the plant Aster spathulifolius Maxim. Current time information in Bangalore, IN. This discovery, while isolated, underscores the presence of this rare sugar in the natural world and provides a rationale for further exploration of its biological functions.
Advanced Analytical and Structural Elucidation Techniques for 6 Deoxy L Idose
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of carbohydrates, providing insights into the connectivity and stereochemistry of the molecule. acs.org For 6-Deoxy-L-idose, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign proton and carbon signals and to understand its conformational behavior in solution. researchgate.netdiva-portal.org
¹H-NMR and ¹³C-NMR Signal Assignment
The ¹H-NMR spectrum of 6-Deoxy-L-idose, like many sugars, is complex due to the presence of multiple anomeric forms (α and β) and ring conformations (pyranose and furanose) in solution. researchgate.net The anomeric protons typically resonate in the downfield region (δ ~4.4–6.0 ppm), while the methyl protons of the 6-deoxy group appear as a characteristic doublet in the upfield region (δ ~1.2 ppm). nih.gov The remaining ring protons are usually found between δ 3.2 and 4.2 ppm. nih.gov
The ¹³C-NMR spectrum provides complementary information. researchgate.net Anomeric carbons are observed around δ 90–100 ppm, with carbons bearing secondary hydroxyl groups resonating between δ 65–85 ppm. nih.gov The methyl carbon of the 6-deoxy group appears in the highly shielded region of δ 15–20 ppm. nih.gov A study on 6-azido-6-deoxy-L-idose, a derivative, noted that the acyclic forms of the sugar accounted for 0.3% of all isomers in the ¹³C-NMR spectrum, a significantly larger population than that observed for glucose derivatives (0.01%). researchgate.netnih.govscite.ai This suggests a higher reactivity for the idose derivative. researchgate.netnih.gov
Detailed signal assignments for 6-Deoxy-L-idose require advanced NMR techniques due to signal overlap in the 1D spectra.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for 6-Deoxy-Hexoses
| Nucleus | Functional Group | Chemical Shift Range (ppm) |
| ¹H | Anomeric Protons (H-1) | ~4.4 - 6.0 |
| ¹H | Ring Protons (H-2 to H-5) | ~3.2 - 4.2 |
| ¹H | Methyl Protons (H-6) | ~1.2 (doublet) |
| ¹³C | Anomeric Carbons (C-1) | ~90 - 100 |
| ¹³C | Ring Carbons (C-2 to C-5) | ~65 - 85 |
| ¹³C | Methyl Carbon (C-6) | ~15 - 20 |
Note: The exact chemical shifts can vary depending on the solvent, temperature, and the specific anomeric and conformational form being observed.
Two-Dimensional NMR Methodologies (e.g., 1D-TOCSY, COSY)
Two-dimensional (2D) NMR experiments are crucial for overcoming the spectral overlap inherent in 1D spectra and for establishing connectivity between protons. rutgers.educreative-biostructure.com
Correlation Spectroscopy (COSY) is a fundamental 2D NMR experiment that reveals scalar (J-coupling) interactions between protons, typically over two to three bonds. libretexts.orgblogspot.com In a COSY spectrum of 6-Deoxy-L-idose, cross-peaks connect coupled protons, allowing for the tracing of the proton network within the sugar ring. diva-portal.orgblogspot.com For example, the anomeric proton (H-1) will show a correlation to the H-2 proton, which in turn correlates with H-3, and so on, creating a connectivity map of the entire spin system. blogspot.com
Total Correlation Spectroscopy (TOCSY) extends the correlations beyond directly coupled neighbors. libretexts.orgblogspot.com A TOCSY experiment can reveal correlations between a given proton and all other protons within the same spin system. blogspot.com For 6-Deoxy-L-idose, irradiating the well-resolved anomeric proton in a 1D-TOCSY experiment can reveal the signals of all other protons in that specific ring system, which is invaluable for assigning crowded spectral regions. diva-portal.org A study utilized a 1D-TOCSY experiment with a long mixing time (450 ms) to successfully assign the proton signals of 6-deoxy-L-idose despite the small coupling constants of some anomeric protons. diva-portal.org
Low-Temperature NMR for Conformational Dynamics
The conformational flexibility of the idose ring is a key characteristic. Low-temperature NMR experiments can be employed to slow down the rate of conformational exchange between different chair and skew forms of the pyranose ring. csic.es By reducing the temperature, it may be possible to "freeze out" individual conformers, allowing for their individual characterization and the determination of the energy barriers between them. unibas.it This technique has been successfully applied to study the conformational behavior of idose-like glycomimetics, demonstrating the plasticity of the idose ring structure. csic.es
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a powerful technique used to determine the molecular weight and fragmentation pattern of a compound, confirming its identity. For 6-Deoxy-L-idose, MS analysis would confirm the expected molecular weight. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further solidifying the elemental composition of the molecule. nih.gov For instance, in the analysis of 6-deoxy-L-sorbose, a related compound, HRMS clearly observed the predicted [M+Na]⁺ peak at m/z 187.0582, confirming its identity. nih.gov
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are essential for the separation of 6-Deoxy-L-idose from reaction mixtures or natural extracts and for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of sugars. europa.eu For 6-Deoxy-L-idose, reversed-phase HPLC can be used, often after derivatization to enhance detection. researchgate.net One study demonstrated the separation of idose from a mixture of other monosaccharides after derivatization with anthranilic acid. researchgate.net HPLC systems equipped with detectors such as a refractive index (RI) detector or an evaporative light scattering detector (ELSD) are suitable for carbohydrate analysis. nih.goveuropa.eu The purity of a synthesized batch of 6-deoxy-L-sorbose was confirmed to be over 99% using HPLC analysis, demonstrating the effectiveness of this technique for purity assessment. nih.gov
Paper Chromatography and Electrophoresis for Isomer Differentiation
The separation and identification of 6-Deoxy-L-idose from its isomers are critical for its characterization, particularly following synthesis or isolation from natural sources. Due to the subtle stereochemical differences between epimers, techniques with high resolving power are necessary. Paper chromatography and electrophoresis have proven to be effective methods for this purpose.
Paper Chromatography:
Paper chromatography separates compounds based on their differential partitioning between a stationary phase (the paper, typically cellulose (B213188) with adsorbed water) and a mobile phase (a developing solvent). chemguide.co.uk For sugars like 6-Deoxy-L-idose, the polarity and steric arrangement of the hydroxyl groups significantly influence their mobility, allowing for the separation of isomers.
Research has demonstrated the successful use of paper chromatography to distinguish 6-deoxy-6-nitro-L-idose from its reaction by-products. In one study, a descending chromatographic technique on Whatman No. 1 paper was employed with a solvent system of 1-butanol, acetic acid, and water (4:1:5, v/v). The chromatogram was developed over 30-40 hours at approximately 25°C. Using L-rhamnose as a reference standard (Rrha = 1.00), 6-deoxy-6-nitro-L-idose was identified with an Rrha value of 1.20, clearly separating it from other nitro-sugar and deoxynitroinositol isomers present in the mixture. Visualization of the separated spots was achieved by spraying with an ammoniacal silver nitrate (B79036) reagent and heating.
The choice of solvent system is crucial for achieving optimal separation of 6-deoxyhexose isomers. A variety of systems have been utilized for carbohydrate analysis, each offering different separation characteristics based on polarity and composition.
Table 1: Paper Chromatography Systems for 6-Deoxyhexose Analysis
| Solvent System (v/v) | Support | Detection Method | Application Notes |
| 1-Butanol - Acetic Acid - Water (4:1:5) | Whatman No. 1 Paper | Ammoniacal Silver Nitrate | Effective for separating nitro-derivatives of 6-deoxy-L-idose. |
| Ethyl Acetate - Pyridine - Water (60:25:20) | Celite Adsorbent | Anisaldehyde Reagent | General system for separating various monosaccharides. researchgate.net |
| n-Butanol - Methylethylketone - Boric Acid and Borax Buffer | Whatman No. 7 Paper | Alkaline Silver Nitrate, Aniline Oxalate | Used for the separation of component sugars in polysaccharide hydrolysates. |
Electrophoresis:
Electrophoresis, particularly capillary electrophoresis (CE), offers high resolution for the separation of charged or ionizable molecules. core.ac.uk While neutral sugars like 6-Deoxy-L-idose lack a charge, they can be analyzed in highly alkaline conditions (e.g., sodium hydroxide (B78521) solution), which promotes the ionization of their hydroxyl groups to form anionic species. vtt.fi The separation in capillary zone electrophoresis (CZE) is then based on the differences in the charge-to-mass ratio and hydrodynamic radius of these anions. vtt.fi
This technique is sensitive enough to separate epimers. The migration order is influenced by factors such as the degree of ionization and the stereochemistry of the sugar. It has been observed that 6-deoxy carbohydrates generally migrate before their parent hexose (B10828440) compounds. vtt.fi For instance, 6-deoxy-L-mannose (L-rhamnose) has been shown to separate from other monosaccharides like glucose and mannose in a CZE system, although it may produce a lower signal intensity. vtt.fi The ability to differentiate closely related isomers makes electrophoresis a valuable tool for confirming the identity and purity of 6-Deoxy-L-idose.
Conformational Analysis and Theoretical Investigations
Computational Chemistry Methodologies
Computational chemistry provides powerful tools to investigate the conformational landscape of molecules like 6-deoxy-L-idose, offering insights that can be challenging to obtain through experimental means alone.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 6-deoxy-L-idose, DFT calculations have been instrumental in determining the relative energies of different conformations and predicting stereoselectivity in chemical reactions.
A systematic computational analysis of all eight aldohexose isomers, including their 6-deoxy forms, utilized DFT to determine conformational and anomeric preferences. googleapis.com This study found that, like other 6-deoxyhexoses, 6-deoxy-L-idose favors the ⁴C₁ chair conformation. googleapis.com DFT calculations have also been crucial in understanding the synthesis of L-hexoses. For instance, investigations into the synthesis of L-idose derivatives have used DFT to demonstrate how specific substituents, such as a β-fluorine at the anomeric position and a methoxycarbonyl group at C-5, can optimize the stereoselectivity of a reaction to favor the desired L-hexose product. researchgate.netuq.edu.au These calculations can elucidate the transition state energies, providing a rationale for the observed product distribution. uq.edu.au
Further DFT studies have explored the role of protecting groups on the conformational outcomes of glycosylation reactions involving L-idose donors. uq.edu.au These theoretical models help to explain why certain reaction conditions lead to specific anomeric products by comparing the energies of intermediate structures like oxocarbenium ions and acyloxonium ions. uq.edu.au
Table 1: Predicted Conformational Preferences of Hexopyranose Derivatives from DFT Calculations googleapis.com
| Sugar Series | Isomer | Preferred Conformation |
| 6-Deoxyhexose | All | ⁴C₁ chair |
| Aldohexose | All | ⁴C₁ chair |
| Hexuronic Acid | β-Alluronic acid | ¹C₄ chair |
| Hexuronic Acid | β-Guluronic acid | ¹C₄ chair |
| Hexuronic Acid | β-Iduronic acid | ¹C₄ chair |
This table is based on findings from a comprehensive computational study and illustrates the general conformational preferences for different series of hexopyranose derivatives.
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations allow researchers to study the dynamic behavior of 6-deoxy-L-idose in a solvent environment, which closely mimics its state in biological systems. supercomputing.orgnih.govwesleyan.edu These simulations can reveal information about the flexibility of the pyranose ring, the orientation of substituent groups, and the interactions with surrounding solvent molecules over time.
While specific MD simulation data solely focused on 6-deoxy-L-idose is not extensively detailed in the provided context, the principles of MD are widely applied to carbohydrates to understand their solution-state behavior. wesleyan.edu For related compounds, such as L-iduronic acid (the oxidized form of L-idose), MD simulations have been used in conjunction with NMR data to reconcile solvent effects on rotamer populations and to study the dynamics and solvation of different conformations in water. googleapis.com These studies highlight the importance of considering the dynamic equilibrium of various conformers in solution. googleapis.comrsc.org
Experimental Investigations of Conformational Preferences
Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are fundamental in determining the conformational preferences of sugars in solution. diva-portal.orgunimo.it For 6-deoxy-L-idose, NMR studies can provide data on proton-proton coupling constants, which are directly related to the dihedral angles between adjacent protons on the pyranose ring. These angles are characteristic of specific chair or boat/skew conformations.
Studies on Ring Interconversion and Anomeric Equilibria
Reducing sugars like 6-deoxy-L-idose exist in solution as an equilibrium mixture of different forms, including the α- and β-anomers of the pyranose and furanose ring structures, as well as a small amount of the open-chain aldehyde form. unimo.itnih.goviucr.org The interconversion between these forms is known as mutarotation. libretexts.org
The equilibrium distribution of these forms is influenced by various factors, including steric and stereoelectronic effects. The anomeric effect, for example, describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric carbon (C-1). unimo.it
A comprehensive computational study on hexopyranoses and their 6-deoxy derivatives showed that all 6-deoxyhexose isomers, including 6-deoxy-L-idose, were found to favor the ⁴C₁ chair conformation regardless of the anomeric orientation in the gas phase. googleapis.com However, the relative stability of the α and β anomers can be influenced by the specific stereochemistry of the sugar. googleapis.com For L-sugars, the ¹C₄ conformation is often considered the analog to the ⁴C₁ conformation of D-sugars. iucr.org In solution, L-idose itself is known to be conformationally flexible, with the potential for both ¹C₄ and skew-boat (²S₀) conformations to be populated, a trait shared with its oxidized counterpart, L-iduronic acid. rsc.orgunitn.it The removal of the C-6 hydroxyl group to form 6-deoxy-L-idose would be expected to influence this equilibrium, though specific data on the anomeric and conformational ratios for 6-deoxy-L-idose are not detailed in the search results.
Challenges and Future Directions in 6 Deoxy L Idose Research
Development of Novel Stereoselective and Efficient Synthesis Routes
In response to the challenges of accessibility, significant research efforts are focused on developing novel and efficient synthetic routes to 6-deoxy-L-idose and other rare L-hexoses. The goal is to create pathways that are not only high-yielding but also highly stereoselective, starting from readily available and inexpensive materials.
One promising approach involves the transformation of the cheaply available L-rhamnose (6-deoxy-L-mannose). A patented method describes the synthesis of all isomeric 6-deoxy-L-hexoses, including 6-deoxy-L-idose, from a common L-rhamnoside precursor. google.com This strategy relies on the regioselective protection of hydroxyl groups, followed by stereoselective nucleophilic displacement of triflate leaving groups to invert the stereochemistry at the desired positions (C-3 and C-4 for the synthesis of 6-deoxy-L-idose). google.comacs.orgnih.gov This method provides a systematic way to access all isomers from a single starting material.
The table below summarizes some of the key synthetic strategies developed for 6-deoxy-L-idose and related compounds.
| Starting Material | Key Reactions | Advantages | Reference(s) |
| L-Rhamnose | Regioselective protection, triflation, nucleophilic displacement (SN2 inversion) | Utilizes a cheap, abundant starting material; provides access to all 6-deoxy-L-hexose isomers. | google.comacs.org |
| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Stereoselective hydrogenation, regioselective protection, C-3 epimerization | Practical route from a common glucose derivative. | nih.govscientificlabs.ie |
| 5-C-bromo-D-glucuronide derivative | Stereoselective radical transformation | Very short synthetic route (3 steps) with good overall yield. | uq.edu.au |
Advancements in Biocatalytic and Chemoenzymatic Production Technologies
Biocatalysis and chemoenzymatic synthesis are emerging as powerful alternatives to purely chemical methods for producing rare sugars. nih.govtandfonline.com These approaches leverage the high selectivity and efficiency of enzymes to perform specific transformations, often under mild reaction conditions, thereby avoiding the need for extensive protecting group chemistry. researchgate.net
A notable example is the enzymatic production of 6-deoxy-L-idose from L-fucose (6-deoxy-L-galactose). novanet.canih.gov This multi-enzyme sequential process involves:
Isomerization: D-Arabinose isomerase converts L-fucose to L-fuculose (6-deoxy-L-tagatose). novanet.canih.gov
Epimerization: D-allulose 3-epimerase then converts L-fuculose to 6-deoxy-L-sorbose. novanet.canih.gov
Final Isomerization: Finally, D-glucose isomerase catalyzes the isomerization of purified 6-deoxy-L-sorbose into 6-deoxy-L-idose. novanet.canih.gov
Future advancements in this field will depend on the discovery and engineering of novel enzymes with improved stability, substrate specificity, and catalytic efficiency. The development of one-pot, multi-enzyme systems and the immobilization of enzymes to allow for their reuse will be key to creating economically viable and scalable biocatalytic processes for the production of 6-deoxy-L-idose.
| Enzymatic Strategy | Starting Material | Key Enzymes | Product(s) | Reported Yield | Reference(s) |
| Sequential Enzymatic Reactions | L-Fucose | D-Arabinose isomerase, D-Allulose 3-epimerase, D-Glucose isomerase | 6-Deoxy-L-idose | 2.4% | novanet.canih.gov |
| Chemoenzymatic Cascade (for precursor) | L-Fucose | L-Fucose isomerase, D-Tagatose 3-epimerase, Fructose (B13574) kinase, Acid phosphatase | 6-Deoxy-L-sorbose | 81% | nih.gov |
Further Exploration of Conformational Dynamics and Stereoelectronic Effects
The biological function and chemical reactivity of carbohydrates are intimately linked to their three-dimensional structure and conformational flexibility. Idose and its derivatives are known to be conformationally flexible, and 6-deoxy-L-idose is no exception. cdnsciencepub.com Unlike more rigid sugars like glucose, which strongly prefer a single chair conformation (⁴C₁), idose derivatives can exist as an equilibrium of multiple conformers, including different chair (⁴C₁ and ¹C₄) and skew-boat forms. nih.gov
Computational studies using density functional theory (DFT) have provided valuable insights into the conformational preferences of 6-deoxyhexoses. iu.edunih.gov A systematic analysis of all eight aldohexose isomers and their 6-deoxy counterparts revealed that while all 6-deoxyhexose isomers favor the ⁴C₁ chair conformation in the gas phase, the modification at the C-6 position can significantly affect the anomeric preference. iu.edunih.gov For instance, both allose and idose in their aldohexose form favor the α-anomer in the ⁴C₁ chair, but their 6-deoxy derivatives shift this preference to the β-anomer. nih.gov
These conformational preferences are governed by a delicate balance of steric and stereoelectronic effects. Stereoelectronic effects, such as the anomeric effect and gauche interactions, play a crucial role in determining the stability of different conformers and rotamers around the glycosidic bond and exocyclic groups. nih.gov The absence of the C-6 hydroxyl group in 6-deoxy-L-idose alters the hydrogen-bonding network and steric interactions compared to L-idose, which in turn influences its conformational equilibrium and reactivity.
Further exploration of these dynamics is crucial. Advanced NMR spectroscopy techniques, coupled with computational modeling, can provide a detailed picture of the conformational landscape of 6-deoxy-L-idose in solution. acs.orgfigshare.com Understanding how different solvents and chemical modifications affect this equilibrium will be key to predicting its reactivity in chemical synthesis and its binding affinity in biological systems. A deeper knowledge of its stereoelectronic properties will aid in the rational design of glycosylation reactions involving 6-deoxy-L-idose donors, helping to control the stereochemical outcome of these challenging reactions.
Integration of Advanced Analytical Techniques for Comprehensive Characterization
The unambiguous characterization of rare sugars like 6-deoxy-L-idose and its derivatives is essential for confirming the success of a synthesis and for any subsequent biological or chemical studies. A combination of advanced analytical techniques is required to determine its primary structure, stereochemistry, and purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of carbohydrates in solution. rsc.orgnumberanalytics.comresearchgate.net One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, TOCSY, HSQC, HMBC) are used to assign all proton and carbon signals and to establish the connectivity of the atoms within the molecule. rsc.orgdiva-portal.org The analysis of coupling constants (J-values) provides critical information about the relative stereochemistry and the conformational preferences of the pyranose ring. acs.orgdiva-portal.org
Mass Spectrometry (MS) is another indispensable technique, primarily used for determining the molecular weight of the compound and for sequencing oligosaccharides. oup.com Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI)-MS are routinely used to confirm the mass of synthesized 6-deoxy-L-idose derivatives. oup.com
Chromatographic methods are vital for the purification and analysis of 6-deoxy-L-idose. High-Performance Liquid Chromatography (HPLC), particularly using Hydrophilic Interaction Chromatography (HILIC) , is well-suited for the separation of highly polar compounds like carbohydrates. shodexhplc.comchromatographyonline.comlcms.czphenomenex.comchromatographyonline.com HILIC columns, especially those with polymer-based amino functionalities, can effectively separate different sugars and their anomers. chromatographyonline.com Coupling HPLC with various detectors, such as Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (LC-MS), allows for both quantification and identification of the target compound. phenomenex.com
The integration of these techniques provides a comprehensive analytical workflow for 6-deoxy-L-idose research. Future efforts will likely involve the use of even more sophisticated methods, such as ion mobility-mass spectrometry (IM-MS) to separate and characterize sugar isomers based on their shape, and the development of specialized NMR databases and computational tools to aid in the rapid assignment and structural analysis of rare sugars. iu.edudiva-portal.org
| Analytical Technique | Application in 6-Deoxy-L-idose Research | Reference(s) |
| NMR Spectroscopy (1D & 2D) | Structural elucidation, stereochemistry determination, conformational analysis. | rsc.orgdiva-portal.orgacs.org |
| Mass Spectrometry (ESI, MALDI) | Molecular weight confirmation, verification of synthetic products. | oup.com |
| HPLC (HILIC mode) | Purification, separation of isomers, purity analysis. | shodexhplc.comchromatographyonline.comphenomenex.com |
| LC-MS | Combines separation with mass identification for complex mixture analysis. | phenomenex.com |
| Computational Modeling (DFT) | Prediction of conformational preferences and energetic landscapes. | iu.edunih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
